1-(2H-1,3-Benzodioxole-5-carbonyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazolin]-4'-one
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Overview
Description
1-(2H-1,3-Benzodioxole-5-carbonyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazolin]-4’-one is a complex organic compound that features a unique spiro structure This compound is characterized by the presence of a benzodioxole moiety, a fluorine atom, and a quinazolinone core
Preparation Methods
The synthesis of 1-(2H-1,3-Benzodioxole-5-carbonyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazolin]-4’-one involves multiple steps. The initial step typically includes the formation of the benzodioxole moiety, followed by the introduction of the fluorine atom and the quinazolinone core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2H-1,3-Benzodioxole-5-carbonyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazolin]-4’-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the quinazolinone core may interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds include:
1-(2H-1,3-Benzodioxole-5-carbonyl)piperidine: Shares the benzodioxole moiety but lacks the fluorine atom and quinazolinone core.
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine: Contains a different substituent on the piperidine ring.
1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine: Features a thiadiazole ring instead of the quinazolinone core.
The uniqueness of 1-(2H-1,3-Benzodioxole-5-carbonyl)-7’-fluoro-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazolin]-4’-one lies in its combination of the benzodioxole moiety, fluorine atom, and quinazolinone core, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C21H20FN3O4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
1'-(1,3-benzodioxole-5-carbonyl)-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C21H20FN3O4/c1-24-16-11-14(22)3-4-15(16)19(26)23-21(24)6-8-25(9-7-21)20(27)13-2-5-17-18(10-13)29-12-28-17/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) |
InChI Key |
WWVOOIIOISSFLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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